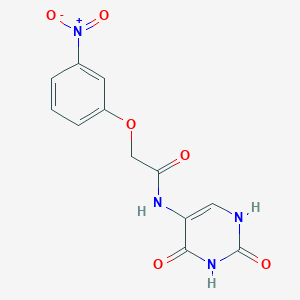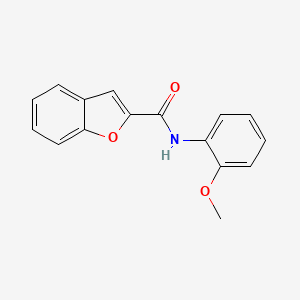![molecular formula C17H26N2O5S B5543383 N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)
N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib, is achieved through these steps with a total yield of 20.2% (Wang, Wenhui, Tang, & Xu, 2015). This process illustrates the complexity and efficiency of synthesizing compounds within this chemical family.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by their piperidine backbone and various functional groups, including sulfonyl and methoxy groups. These structural features are essential for the compound's reactivity and interactions. For instance, the addition-rearrangement reactions with arylsulfonyl isocyanates lead to the generation of functionalized 2-piperidones, demonstrating the influence of molecular structure on chemical behavior (Jao, Slifer, Lalancette, & Hall, 1996).
Chemical Reactions and Properties
N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide participates in various chemical reactions, reflecting its chemical properties. For example, the N-acyl and N-sulfonyl groups significantly affect the compound's anodic methoxylation, illustrating the compound's reactivity and potential for modification (Golub & Becker, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are crucial for their handling and application in various chemical processes. While specific details on the physical properties of N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide are not directly available, related compounds exhibit solubility in common organic solvents, indicating similar behavior (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are defined by the compound's functional groups and molecular structure. The synthesis and functionalization reactions mentioned above highlight the compound's chemical versatility and potential for further chemical exploration.
Applications De Recherche Scientifique
Serotonin 4 Receptor Agonist Activity
The benzamide derivatives, including compounds structurally related to N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, have been evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, were synthesized and tested for their ability to contract the isolated guinea-pig ascending colon, indicating their potential for gastrointestinal motility enhancement. The modification of the 1-methylindol-3-ylcarbonylamino moiety with a benzoyl or phenylsulfonyl group was found to increase intestinal absorption rate, showing promise for oral bioavailability and pharmacological profiles advantageous for gastrointestinal motility disorders (Sonda et al., 2003).
Electrochemical Applications
A novel ionic liquid incorporating a substituted piperidinium cation and a TFSI anion was synthesized and characterized for its potential in electrochemical applications. This synthesis demonstrates the versatility of such compounds in creating high-voltage ionic liquids promising for various electrochemical technologies (Savilov et al., 2016).
Water Treatment Technologies
The development of novel sulfonated thin-film composite nanofiltration membranes utilizing sulfonated aromatic diamine monomers demonstrates the application of related chemical structures in improving water flux and treatment efficiency. These membranes show enhanced surface hydrophilicity and effective dye rejection, indicating their potential for advanced water treatment solutions (Liu et al., 2012).
Synthesis and Pharmacological Properties
Further research into the benzamide derivatives as selective serotonin 4 receptor agonists reveals their pharmacological properties, especially in accelerating gastric emptying and increasing the frequency of defecation. This research highlights the potential of these compounds in developing novel prokinetic agents with reduced side effects, beneficial for treating gastrointestinal tract disorders (Sonda et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(2-methoxyphenoxy)propan-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-13(12-24-16-9-5-4-8-15(16)23-2)18-17(20)14-7-6-10-19(11-14)25(3,21)22/h4-5,8-9,13-14H,6-7,10-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMANJPSNXZCQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1OC)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenoxy)propan-2-yl]-1-(methylsulfonyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5543302.png)
![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide](/img/structure/B5543317.png)

![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)
![3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)

![4-{5-[(phenylthio)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5543349.png)
![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)
![5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5543372.png)
![N-(4-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5543387.png)


![5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5543412.png)